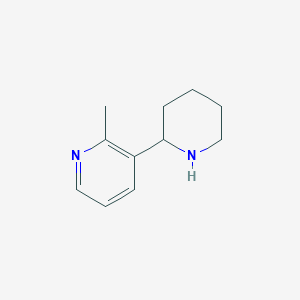
2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE
描述
2-Methyl-3-(2-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidine ring at the third position. This compound is of significant interest in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-piperidinyl)pyridine typically involves the condensation of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques and advanced catalytic systems to achieve efficient synthesis .
化学反应分析
Types of Reactions: 2-Methyl-3-(2-piperidinyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: NBS, halogenating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for treating conditions such as:
- Neurodegenerative Disorders : Research indicates that 2-Methyl-3-(piperidin-2-yl)pyridine may modulate neurochemical pathways involved in diseases like Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can protect dopaminergic neurons from degeneration, suggesting potential neuroprotective properties .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies on piperidine derivatives have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block in synthesizing more complex molecules. It is used as a reagent in various chemical reactions, facilitating the formation of diverse organic compounds.
Antibacterial Studies
A comprehensive examination of piperidine derivatives indicated that modifications on the piperidine ring could enhance antibacterial activity. The presence of electron-withdrawing groups significantly boosted efficacy against various bacterial strains.
Neuroprotective Properties
In vitro studies have demonstrated that certain derivatives can protect dopaminergic neurons from degeneration, indicating a possible neuroprotective role for compounds like this compound .
Therapeutic Applications
Ongoing research is exploring the use of this compound in drug development, particularly focusing on its ability to modulate specific disease pathways associated with neurodegenerative conditions .
作用机制
The mechanism of action of 2-Methyl-3-(2-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
相似化合物的比较
2-Methylpyridine: Lacks the piperidine ring, making it less versatile in certain applications.
3-(2-piperidinyl)pyridine: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness: 2-Methyl-3-(2-piperidinyl)pyridine’s unique combination of a methyl group and a piperidine ring enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
2055-12-1 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-methyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |
InChI 键 |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
规范 SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
Key on ui other cas no. |
69567-20-0 |
同义词 |
1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














